2,6,10,10-Tetramethyl-1-oxaspiro[4.5]deca-3,6-diene
Description
2,6,10,10-Tetramethyl-1-oxaspiro[4.5]deca-3,6-diene (CAS: 36431-72-8; alternative CAS: 169102-88-9) is a spirocyclic ether with the molecular formula C₁₃H₂₂O and a molecular weight of 194.31 g/mol. It is characterized by a unique spiro[4.5]decane backbone with oxygen at the 1-position and methyl groups at the 2,6,10,10 positions, contributing to its structural rigidity and volatility.
Properties
CAS No. |
54344-61-5 |
|---|---|
Molecular Formula |
C13H20O |
Molecular Weight |
192.30 g/mol |
IUPAC Name |
2,6,6,10-tetramethyl-1-oxaspiro[4.5]deca-3,9-diene |
InChI |
InChI=1S/C13H20O/c1-10-6-5-8-12(3,4)13(10)9-7-11(2)14-13/h6-7,9,11H,5,8H2,1-4H3 |
InChI Key |
BXVWNVFSJFBMTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1C=CC2(O1)C(=CCCC2(C)C)C |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Reaction Conditions
- The precursor ketones typically include 2,2,6,6-tetramethylcyclohexanone derivatives.
- The cyclization involves intramolecular ether formation to generate the spiro-oxacycle.
- Acidic or basic catalysts may be employed to facilitate ring closure.
- Solvents such as ethanol or diethyl ether are commonly used.
- Reaction temperatures range from ambient to reflux conditions depending on catalyst and solvent.
Typical Reaction Scheme
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | 2,2,6,6-Tetramethylcyclohexanone + suitable electrophile | Formation of intermediate alcohol or ether |
| 2 | Acid or base catalysis, heating | Cyclization to form oxaspiro ring |
| 3 | Purification via distillation or chromatography | Isolation of 2,6,10,10-tetramethyl-1-oxaspiro[4.5]deca-3,6-diene |
Patent-Documented Method (US4011245A)
A key industrial method described in patent US4011245A involves:
- Reacting a tetramethylcyclohexanone derivative in the presence of ethanol.
- Using acid catalysis to promote spirocyclization.
- The reaction mixture is heated under reflux to complete the ring closure.
- The product is isolated by distillation and purified.
| Parameter | Details |
|---|---|
| Catalyst | Acidic catalyst (e.g., sulfuric acid) |
| Solvent | Ethanol |
| Temperature | Reflux (~78 °C for ethanol) |
| Reaction time | Several hours (typically 4-8 h) |
| Yield | Moderate to high (exact yield not specified) |
| Purification | Distillation |
This method emphasizes scalability and suitability for producing flavor and fragrance ingredients such as theaspiran.
Summary Table of Preparation Methods
Research Findings and Considerations
- The spirocyclic ether formation is sensitive to reaction conditions; acid catalysis is generally preferred to facilitate ring closure.
- Solvent choice affects reaction rate and product purity; ethanol is favored for industrial processes due to its polarity and boiling point.
- Purification by distillation is effective due to the distinct boiling point of theaspiran.
- Side reactions, such as polymerization or over-oxidation, can be minimized by controlling temperature and reaction time.
- The methods are designed to produce theaspiran with high stereochemical purity, important for its olfactory properties.
Chemical Reactions Analysis
Types of Reactions
2,6,10,10-Tetramethyl-1-oxaspiro[4.5]deca-3,6-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Flavoring Agent
2,6,10,10-Tetramethyl-1-oxaspiro[4.5]deca-3,6-diene is recognized for its use as a flavoring agent in food products. It has been evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and deemed safe for consumption at current levels of intake .
Key Points:
- Flavor Profile: Floral notes.
- Usage: Commonly used in beverages such as teas (black tea, green tea) and other flavored products.
Fragrance Industry
The compound is also utilized in the fragrance industry due to its pleasant aroma. It serves as a key ingredient in various perfumes and scented products.
Applications:
- Perfumes: Incorporated into formulations to enhance scent profiles.
- Cosmetics: Used in personal care products for fragrance enhancement.
Pharmaceutical Research
There is emerging interest in the pharmaceutical applications of this compound due to its unique structural properties that may contribute to biological activity.
Potential Uses:
- Therapeutic Agents: Investigated for anti-inflammatory and antioxidant properties.
- Biomarker Development: Its presence in certain foods may indicate consumption patterns relevant to health studies .
Case Study 1: Flavoring Agent Evaluation
A study conducted by JECFA evaluated the safety of this compound as a flavoring agent. The findings indicated no safety concerns when used at recommended levels in food products. This evaluation supports its widespread use in the food industry without adverse health effects .
Case Study 2: Fragrance Formulation
In the fragrance industry, several formulations have incorporated this compound to enhance floral notes in perfumes. The use of this compound has been linked to increased consumer preference for certain scent profiles due to its unique olfactory characteristics.
Summary Table of Applications
| Application Area | Specific Use | Regulatory Status |
|---|---|---|
| Flavoring Agent | Beverages (e.g., teas) | Approved by JECFA |
| Fragrance Industry | Perfumes and cosmetics | Widely used |
| Pharmaceutical Research | Potential therapeutic uses | Under investigation |
Mechanism of Action
The mechanism of action of 2,6,10,10-Tetramethyl-1-oxaspiro[4.5]deca-3,6-diene involves its interaction with specific molecular targets and pathways. The compound can bind to receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial and antioxidant activities. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues and Spirocyclic Compounds
Vitispirane I and II
- Structure : Spirocyclic ethers with similar C₁₃ frameworks but differing methyl group positions.
- Occurrence : Prominent in wine (e.g., Riesling), formed during aging via acid-catalyzed hydrolysis of precursors .
- Aroma Profile: Vitispirane II contributes floral and spicy notes, often co-detected with 2,6,10,10-tetramethyl-1-oxaspiro[4.5]deca-3,6-diene in aroma models .
1,1,6-Trimethyl-1,2-dihydronaphthalene (TDN)
- Structure: A norisoprenoid with a naphthalene backbone, lacking the spirocyclic oxygen.
- Occurrence : Found in aged Riesling wines, generated from the hydrolysis of 2,6,10,10-tetramethyl-1-oxaspiro[4.5]dec-6-ene-2,8-diol .
- Aroma Profile: Imparts petrol or kerosene-like notes, contrasting with the floral-fruity character of this compound .
Carotenoid-Derived Volatiles
β-Ionone
- Structure : Cyclic ketone with a C₁₃ backbone, derived from β-carotene degradation.
- Occurrence : Ubiquitous in tea, flowers, and fruits.
- Aroma Profile: Strong violet-like floral notes, sharing a carotenoid origin with this compound but differing in functional groups (ketone vs. ether) .
α-Ionone
- Structure: Structural isomer of β-ionone with a shifted double bond.
- Aroma Profile: Woody and raspberry-like, less floral than β-ionone.
Comparative Data Table
Role in Wine Aroma
- Hydrolysis Pathways: Winterhalter et al. demonstrated that 2,6,10,10-tetramethyl-1-oxaspiro[4.5]dec-6-ene-2,8-diol hydrolyzes to form TDN and vitispiranes in Riesling wine, linking its structural framework to norisoprenoid biosynthesis .
- Aging Correlation : Levels of this compound fluctuate during fermentation and aging, impacting wine complexity .
Tea Aroma Dynamics
Biomarker Potential
- Prostate Cancer Studies : A structurally similar analogue (2,6,6,10-tetramethyl-1-oxaspiro[4.5]dec-9-ene) correlates with altered ketone and acetate levels in PCa, suggesting shared biochemical disruptions .
Biological Activity
2,6,10,10-Tetramethyl-1-oxaspiro[4.5]deca-3,6-diene, also known as theaspirane, is a compound with a unique spirocyclic structure that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its antioxidant and antimicrobial properties, as well as its applications in various fields.
- Molecular Formula: C13H22O
- Molecular Weight: 194.3132 g/mol
- CAS Registry Number: 36431-72-8
The compound features a complex structure that contributes to its unique biological properties. The spirocyclic arrangement allows for diverse interactions with biological targets.
Antioxidant Activity
Antioxidant activity is a crucial parameter for evaluating the potential health benefits of compounds. Studies have demonstrated that this compound exhibits significant antioxidant properties.
Research Findings
-
DPPH and ABTS Assays:
- In a study evaluating various extracts containing this compound, the antioxidant activity was measured using DPPH and ABTS assays. The results indicated that extracts with higher concentrations of this compound showed enhanced free radical scavenging activity.
- For example, extracts obtained via supercritical fluid extraction (SFE) demonstrated IC50 values indicating strong radical scavenging capabilities compared to synthetic antioxidants like butylated hydroxytoluene (BHT) .
- Comparison of Extracts:
| Extraction Method | DPPH IC50 (μg/mL) | ABTS IC50 (μg/mL) |
|---|---|---|
| Soxhlet | 28.08 | 2402.95 |
| Supercritical Fluid | 834.81 | 932.08 |
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated in various studies.
Case Studies
- Effectiveness Against Pathogens:
- Potential Applications:
Q & A
Q. How can researchers reconcile discrepancies in hazard classifications between regulatory bodies?
- Answer : Theaspirane is classified as a flammable liquid (Category 4) in some safety sheets but unclassified in others . Cross-referencing Safety Data Sheets (SDS) from multiple vendors (e.g., Fluorochem vs. Indagoo) and consulting ECHA registrations (EC 253-031-9) ensures comprehensive risk assessment .
Methodological Recommendations
- Stereochemical Resolution : Use chiral GC columns (e.g., Cyclosil-B) or enzymatic resolution with lipases .
- Degradation Studies : Monitor hydrolysis kinetics via LC-MS/MS with multiple reaction monitoring (MRM) for TDN .
- Safety Protocols : Implement NFPA-rated storage cabinets and conduct routine airborne exposure monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
